molecular formula C7H4N2O2 B567377 4-NITROBENZONITRILE-D4 CAS No. 1219798-46-5

4-NITROBENZONITRILE-D4

Cat. No. B567377
M. Wt: 152.145
InChI Key: NKJIFDNZPGLLSH-RHQRLBAQSA-N
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Description

4-Nitrobenzonitrile-D4 (4-NBN-D4) is a synthetic compound that has been used in a variety of scientific research applications. It is a nitro compound with a nitro group, which consists of a nitrogen atom bonded to three oxygen atoms. The nitro group is usually found in organic compounds and is known for its explosive properties. 4-NBN-D4 has been used in a variety of scientific research applications due to its unique properties, such as its low toxicity and its ability to be used as a catalyst in certain reactions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-NITROBENZONITRILE-D4 involves the conversion of a starting material into the final product through a series of chemical reactions.

Starting Materials
4-nitrobenzonitrile, deuterium oxide, sodium deuteroxide

Reaction
Step 1: Dissolve 4-nitrobenzonitrile in deuterium oxide., Step 2: Add sodium deuteroxide to the solution and heat to reflux., Step 3: Allow the reaction to proceed for several hours., Step 4: Cool the reaction mixture and extract the product using a suitable solvent., Step 5: Purify the product using standard techniques such as column chromatography or recrystallization.

Scientific Research Applications

4-NITROBENZONITRILE-D4 has been used in a variety of scientific research applications. It has been used in the study of enzyme kinetics, as it is a good substrate for many enzymes. It has also been used in the study of drug metabolism, as it can be used to measure the rate of drug metabolism in vivo. Additionally, 4-NITROBENZONITRILE-D4 has been used in the study of drug-drug interactions, as it can be used to measure the effect of one drug on another. Lastly, 4-NITROBENZONITRILE-D4 has been used in the study of drug transport, as it can be used to measure the rate of drug absorption in the body.

Mechanism Of Action

The mechanism of action of 4-NITROBENZONITRILE-D4 is not well understood. However, it is believed that the nitro group of 4-NITROBENZONITRILE-D4 can interact with certain enzymes in the body, which can lead to the inhibition of certain enzymatic reactions. Additionally, it is believed that the nitro group can also interact with certain drug transporters, which can lead to the inhibition of drug absorption.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-NITROBENZONITRILE-D4 are not well understood. However, it is believed that 4-NITROBENZONITRILE-D4 can affect the activity of certain enzymes and drug transporters in the body. Additionally, it is believed that 4-NITROBENZONITRILE-D4 can affect the metabolism of certain drugs, as well as the absorption of certain drugs.

Advantages And Limitations For Lab Experiments

The advantages of using 4-NITROBENZONITRILE-D4 in laboratory experiments include its low toxicity, its ability to be used as a catalyst in certain reactions, and its ability to interact with certain enzymes and drug transporters. The limitations of using 4-NITROBENZONITRILE-D4 in laboratory experiments include its lack of specificity, its lack of stability, and its lack of solubility in water.

Future Directions

The future directions for 4-NITROBENZONITRILE-D4 include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into the synthesis of 4-NITROBENZONITRILE-D4, as well as the development of new methods for its synthesis, could lead to new and improved applications for this compound. Finally, further research into the advantages and limitations of 4-NITROBENZONITRILE-D4 for laboratory experiments could lead to improved and more efficient laboratory experiments.

properties

CAS RN

1219798-46-5

Product Name

4-NITROBENZONITRILE-D4

Molecular Formula

C7H4N2O2

Molecular Weight

152.145

IUPAC Name

2,3,5,6-tetradeuterio-4-nitrobenzonitrile

InChI

InChI=1S/C7H4N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H/i1D,2D,3D,4D

InChI Key

NKJIFDNZPGLLSH-RHQRLBAQSA-N

SMILES

C1=CC(=CC=C1C#N)[N+](=O)[O-]

synonyms

4-NITROBENZONITRILE-D4

Origin of Product

United States

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